molecular formula C23H20N2O3 B7686007 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide

Cat. No. B7686007
M. Wt: 372.4 g/mol
InChI Key: NQXNKTMMERHQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves the inhibition of tubulin polymerization, which is necessary for cell division. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels form to support tumor growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has also been shown to have minimal toxicity to normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is not water-soluble, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its effectiveness in treating different types of cancer. Additionally, further research is needed to optimize the synthesis method of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide and to develop more water-soluble formulations for in vivo use.
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is a synthetic compound that has shown promise in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, and it has been shown to induce cell cycle arrest and apoptosis in cancer cells. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to its potential use in cancer therapy.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and the subsequent reaction with m-toluidine. The final step involves the reaction of the resulting intermediate with furan-2-carboxylic acid. The resulting product is N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, which is a white crystalline powder.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide inhibits tumor growth in mouse models of breast and lung cancer.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-5-3-6-19(12-15)25(23(27)21-7-4-10-28-21)14-18-13-17-11-16(2)8-9-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXNKTMMERHQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.